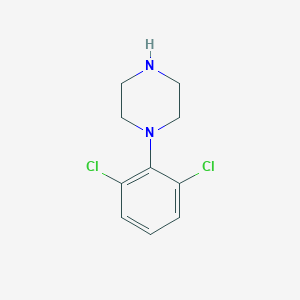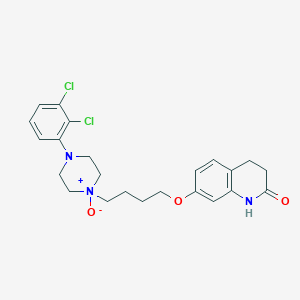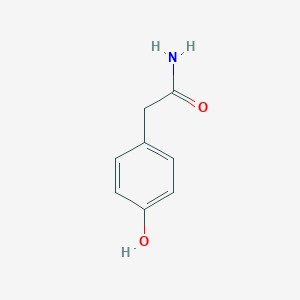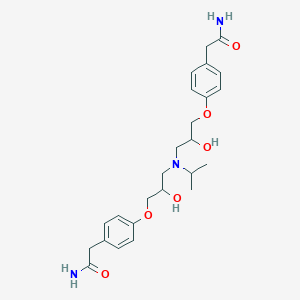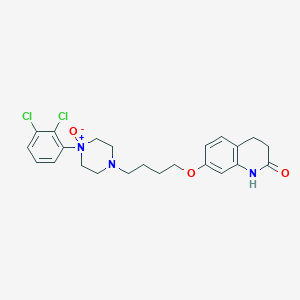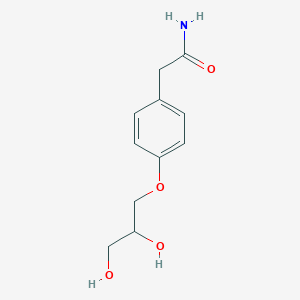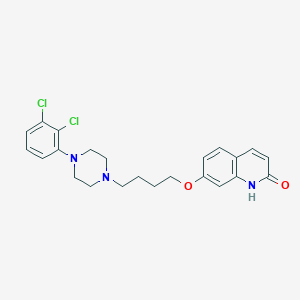
Cisatracurium besylate
Übersicht
Beschreibung
Cisatracurium Besylate is a non-depolarizing neuromuscular blocking agent used to provide muscle relaxation and make intubation easier . It is the benzene sulfonate salt form of atracurium . It is used as an adjunct to general anesthesia to facilitate tracheal intubation in adults and in pediatric patients 1 month to 12 years of age .
Molecular Structure Analysis
The molecular formula of Cisatracurium besylate is C65H82N2O18S2 . It has a molecular weight of 1243.48 . It is one of the 10 isomers of atracurium .
Chemical Reactions Analysis
Cisatracurium besylate is a non-depolarizing skeletal muscle relaxant. The ratios of the Cis-Cis, Cis-Trans, and Trans-Trans isomers is approximately 10:6:1; corresponding to about 50-55% Cis-Cis, 35-38% Cis-Trans, and 6-7% Trans-Trans isomers, respectively .
Physical And Chemical Properties Analysis
Cisatracurium besylate is a sterile solution that is colorless to pale yellow . During a stability study of a 10 mg/mL injectable cisatracurium solution stored refrigerated in amber glass ampoules for 18 months, osmolality remained stable, pH decreased slightly, and the organoleptic properties did not change .
Wissenschaftliche Forschungsanwendungen
Anesthesia Adjunct in Surgery
Cisatracurium besylate is widely used as an adjunct to general anesthesia. It facilitates tracheal intubation by providing skeletal muscle relaxation during surgery, which is essential for procedures that require a motionless field and reduced muscle tone .
Mechanical Ventilation in ICU
In intensive care settings, cisatracurium besylate is used to relax skeletal muscles to facilitate mechanical ventilation. This application is particularly important when patients require long-term ventilation support and must be sedated .
Quality Control and Standardization
As a reference standard, cisatracurium besylate is used in quality tests and assays as specified in the USP compendia. This ensures the quality and consistency of pharmaceutical products containing this compound .
Muscle Relaxation Induction
Cisatracurium besylate induces the relaxation of striated muscles during general anesthesia procedures or sedation in the ICU, which is crucial for patient management during these critical periods .
Pharmaceutical Compounding
Cisatracurium besylate is compounded in hospital pharmacies to create specific concentrations for use in various medical procedures, demonstrating its versatility and adaptability in clinical settings .
Research on Cell Proliferation Effects
Studies have suggested that cisatracurium besylate can affect cell proliferation, indicating potential research applications beyond its primary use as a muscle relaxant. The specific mechanisms of action are still being investigated, which opens up new avenues for scientific exploration .
Wirkmechanismus
Target of Action
Cisatracurium besylate primarily targets the cholinergic receptors on the motor end-plate . These receptors play a crucial role in neuromuscular transmission, facilitating the communication between nerves and muscles.
Mode of Action
Cisatracurium besylate acts by binding competitively to the cholinergic receptors, thereby blocking the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system . This results in a blockade of neuromuscular transmission, preventing the end-plate potential from being developed .
Biochemical Pathways
The primary biochemical pathway affected by cisatracurium besylate is the neuromuscular transmission pathway. By antagonizing the action of acetylcholine at the motor end-plate, cisatracurium besylate disrupts the normal function of this pathway, leading to muscle relaxation .
Pharmacokinetics
Cisatracurium besylate exhibits a volume of distribution at steady state of approximately 0.145 L/kg and a total clearance of approximately 0.28 L/h/kg (4.7 ml/min/kg) . The elimination half-life is about 22 to 29 minutes . It undergoes rapid nonenzymatic degradation in the bloodstream, a process known as Hofmann elimination .
Result of Action
The primary result of cisatracurium besylate’s action is skeletal muscle relaxation. This makes it useful in facilitating tracheal intubation, aiding muscle relaxation during surgery, and assisting mechanical ventilation in adequately sedated ICU patients .
Action Environment
The action of cisatracurium besylate can be influenced by various environmental factors. For instance, the presence of other drugs, such as acetylcholinesterase inhibitors like neostigmine, can antagonize the action of cisatracurium besylate . Additionally, patient-specific factors, such as age and health status, can also impact the drug’s efficacy and stability .
Safety and Hazards
Eigenschaften
IUPAC Name |
benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43-,54-,55-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZSQOVSEBAPGS-DONVQRBFSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H82N2O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895045 | |
| Record name | Cisatracurium besylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1243.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cisatracurium besylate | |
CAS RN |
96946-42-8 | |
| Record name | Cisatracurium besylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096946428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cisatracurium besylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R, 1â??R, 2 R, 2â??R)-2, 2â??-(3, 11-Dioxo-4, 10-dioxatridecamethylene)bis(1,2, 3, 4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium) dibenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CISATRACURIUM BESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80YS8O1MBS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Cisatracurium Besylate?
A: Cisatracurium Besylate is a non-depolarizing neuromuscular blocking agent. It competitively binds to nicotinic acetylcholine receptors at the neuromuscular junction. [] This prevents acetylcholine from binding, thus inhibiting muscle contraction and causing paralysis.
Q2: Does Cisatracurium Besylate cross the blood-brain barrier?
A: Due to its high molecular weight and polarity, Cisatracurium Besylate does not cross the blood-brain barrier. [] Therefore, it does not directly affect consciousness or pain perception.
Q3: What is the molecular formula and weight of Cisatracurium Besylate?
A: The molecular formula of Cisatracurium Besylate is C63H82N2O12S2. It has a molecular weight of 1111.4 g/mol. []
Q4: Are there any known incompatibilities of Cisatracurium Besylate with other drugs during Y-site administration?
A: Yes, Cisatracurium Besylate demonstrates incompatibility with certain drugs during Y-site administration. Cefoperazone is incompatible at all tested concentrations of Cisatracurium Besylate. Furthermore, incompatibility was observed with 14 drugs, including many cephalosporins, at concentrations of 2 and 5 mg/mL, and with 12 drugs at 5 mg/mL. []
Q5: How is Cisatracurium Besylate metabolized and eliminated?
A: Unlike some other neuromuscular blocking agents, Cisatracurium Besylate primarily undergoes Hofmann elimination in the body. [, ] This process is independent of liver or kidney function, making it a suitable choice for patients with organ impairment.
Q6: How does age affect the pharmacodynamics of Cisatracurium Besylate?
A: Studies in pediatric populations demonstrate that the potency of Cisatracurium Besylate, as measured by ED50 and ED95, remains consistent between infants and children during balanced anesthesia. [] In older adults, research indicates that aging itself does not significantly influence the pharmacodynamics of a single injection of Cisatracurium Besylate. []
Q7: Does the presence of liver dysfunction affect the pharmacodynamics of Cisatracurium Besylate?
A: Yes, studies demonstrate that in patients with severe liver dysfunction (Child-Pugh Classification B or C), the maximum blockade effect of Cisatracurium Besylate is lower, and the onset time is longer compared to patients with normal liver function. [] This suggests that dosage adjustments might be necessary for patients with severe liver dysfunction to achieve adequate neuromuscular blockade.
Q8: Are there any animal models used to study the effects of Cisatracurium Besylate?
A: Yes, rabbits have been used as animal models to investigate the impact of Cisatracurium Besylate on brain activity using quantitative pharmaco-electroencephalography (QPEEG). Studies show that the drug can decrease the power percentage and amplitudes of β1- and β2-band of QPEEG. [] Further research showed that the drug increased the power percentage of α1-band and α2-band of QPEEG in rabbits. []
Q9: Can Cisatracurium Besylate cause phlebitis?
A: Yes, though less common than with Atracurium, there have been documented cases of phlebitis associated with peripheral intravenous administration of Cisatracurium Besylate, particularly after prolonged infusion periods. [] The acidic nature of the drug is a suspected contributing factor.
Q10: What analytical techniques are commonly used to determine the concentration of Cisatracurium Besylate in pharmaceutical preparations?
A: Capillary electrophoresis with electrochemiluminescence detection has been successfully employed for the simultaneous determination of Cisatracurium Besylate and its degradation products in pharmaceutical formulations. [] This method offers high sensitivity, speed, and cost-effectiveness.
Q11: Can you elaborate on other analytical techniques employed for the determination of Cisatracurium Besylate?
A: Apart from capillary electrophoresis, first-derivative synchronous spectrofluorimetry has also been validated for the simultaneous determination of Cisatracurium Besylate and propofol in biological fluids. [] This method exhibits high sensitivity, permitting quantification even at low concentrations in plasma samples.
Q12: Are there any direct thin-layer chromatographic methods available for the enantioselective determination of Cisatracurium Besylate?
A: Yes, researchers have developed a rapid and cost-effective densitometric thin-layer chromatographic method for the enantioseparation of Atracurium Besylate and quantitative determination of its chiral switching isomer, Cisatracurium Besylate, using l-(+)-tartaric acid as a chiral mobile phase additive. []
Q13: How is the quality of Cisatracurium Besylate controlled during its synthesis?
A: Process improvements in the synthesis of Cisatracurium Besylate have been achieved to ensure its quality and purity. Researchers optimized the Michael addition reaction of R-tetrahydropapaverine base with pentane-1,5-diyldiacrylate, followed by quaternization with methyl benzenesulfonate, to achieve a yield of 65% with 99% purity. []
Q14: How does Cisatracurium Besylate compare to other neuromuscular blocking agents like Rocuronium and Vecuronium?
A: Compared to Rocuronium, Cisatracurium Besylate may have a slightly slower onset of action but exhibits a longer duration. [, ] In contrast to Vecuronium, it has a shorter duration of action and is less likely to cause histamine release. [, ]
Q15: What are the advantages of using Mivacurium chloride over Cisatracurium Besylate in otolaryngology surgery?
A: Studies show that Mivacurium chloride, when compared to Cisatracurium Besylate in otolaryngology surgery, offers faster postoperative recovery, has a lower impact on hemodynamics, and results in fewer adverse reactions. [] It also lacks the cumulative effect of neuromuscular blockade.
Q16: What are potential areas for future research on Cisatracurium Besylate?
A: Further investigation into the potential anti-cancer effects of Cisatracurium Besylate, particularly in combination with other chemotherapeutic agents, is warranted. Additionally, exploration of alternative delivery methods, such as targeted drug delivery systems, could potentially enhance its efficacy and minimize side effects. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)
